molecular formula C13H12N2 B1329664 N,N'-Diphenylformamidine CAS No. 622-15-1

N,N'-Diphenylformamidine

Cat. No. B1329664
CAS RN: 622-15-1
M. Wt: 196.25 g/mol
InChI Key: ZQUVDXMUKIVNOW-UHFFFAOYSA-N
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Description

N,N'-Diphenylformamidine is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a formamidine derivative, which means it contains the functional group -N=CH-N-. This group is flanked by two phenyl rings, making it a diphenyl derivative. The compound has been explored in different contexts, including its coordination with metals, molecular structure, and reactivity .

Synthesis Analysis

The synthesis of N,N'-Diphenylformamidine and its derivatives has been reported in several studies. For instance, functionalized N,N'-diphenylformamidines and their silver(I) complexes have been synthesized, with variations in the substituents on the phenyl groups . Similarly, the synthesis of N,N'-diphenylisophthalamide and related compounds has been described, highlighting the importance of intermolecular interactions in their crystal chemistry . The synthesis of N,N'-diphenylguanidine derivatives has also been explored, leading to the construction of water-soluble oligomers with multilayered aromatic structures . These studies demonstrate the versatility of N,N'-Diphenylformamidine as a precursor for various chemical entities.

Molecular Structure Analysis

The molecular structure of N,N'-Diphenylformamidine has been extensively studied using techniques such as X-ray crystallography and spectroscopy. The compound exhibits interesting conformational properties, such as the ability to form chiral crystals and adopt different conformations based on the substitution pattern . The crystal structures of several derivatives have been reported, showing unsymmetrical cyclic hydrogen bond dimers and localized C-N and C=N bonds . Additionally, the structure of N,N'-Diphenylformamidinato gold(I) has been characterized, revealing a tetrameric complex in both solution and solid state .

Chemical Reactions Analysis

N,N'-Diphenylformamidine participates in various chemical reactions, leading to the formation of different products. For example, it reacts with carbon disulfide to yield esters of N,N'-Diphenyl-N-formimidoyl dithiocarbamic acid . The compound's reactivity has also been explored in the context of coordination chemistry, where it forms complexes with lanthanides . These reactions are important for understanding the chemical behavior of N,N'-Diphenylformamidine and for developing new materials with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-Diphenylformamidine have been investigated through various analytical techniques. Studies have shown that the compound and its derivatives exhibit different physical states and thermal stabilities . Spectroscopic studies, including IR and NMR, have provided insights into the vibrational frequencies and structure of H-bonded complexes of the compound . Additionally, the metabolic conversion of a related pesticide, N'-(2,4-dimethylphenyl)-N-methylformamidine, has been analyzed to understand its absorption, distribution, degradation, and excretion in biological systems .

Scientific Research Applications

Dipole Moment Study

N,N'-Diphenylformamidine and its derivatives have been the subject of a dipole moment study in benzene solution, focusing on their configuration and conformation. The study revealed that these compounds exhibit a conformational equilibrium and can be interpreted in terms of their E configuration on C=N and C-N bonds (Všetečka, Oszczapowicz, & Exner, 1993).

Reactivity with p-Benzoquinones

Research into the reactivity of N,N'-Diphenylformamidine with p-benzoquinones has shown the formation of various charge-transfer complexes and products such as trihalo-p-benzoquinones and bis(arylamino)-dihalo-p-benzoquinones. This study provides insight into the reaction pathways and product formation (Nour, MouradAboul-Fetouh, HassanAlaa, & GomaaMohsen, 1991).

Interaction with Carbon Disulfide

The interaction of N,N'-Diphenylformamidine with carbon disulfide has been studied, particularly in the presence of alkali metal hydroxides. This research explores the synthesis and properties of N,N'-Diphenyl-N-formimidoyl dithiocarbamate solvates and their metal salts (Eul & Gattow, 1986).

Tumor Cell Targeting

A study on diphenylfuran diamidines, a class of DNA minor groove binders that includes derivatives of N,N'-Diphenylformamidine, focused on their distribution in tumor cells. It highlighted their potential as antiparasitic or antitumor agents, dependent on their molecular structure and how they target either the nucleus or mitochondria in tumor cells (Lansiaux et al., 2002).

Conformational Study Using NMR

Research employing nuclear magnetic resonance (NMR) provided insights into the conformational structures of polyamidines derived from N,N'-Diphenylformamidine. This study is significant in understanding the tautomerism and structural configurations of these compounds in solution (Komber, Klinger, & Böhme, 1997).

Spectroscopic and Structural Characterization

Various studies have used spectroscopic methods to investigate the structure and intermolecular interactions of N,N'-Diphenylformamidine in solution, including its self-associates and complexes (Bureiko & Chernyshova, 1991). Additionally, functionalized N,N'-Diphenylformamidinate Silver(I) dimers have been synthesized and characterized, contributing to the understanding of their solid-state structures and solution properties (Archibald et al., 1999).

Safety And Hazards

N,N’-Diphenylformamidine is harmful if swallowed . It is advised to wash face, hands, and any exposed skin thoroughly after handling . If swallowed, it is recommended to call a poison center or doctor .

properties

IUPAC Name

N,N'-diphenylmethanimidamide
Source PubChem
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InChI

InChI=1S/C13H12N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-11H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUVDXMUKIVNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060745
Record name N,N'-Diphenylformamidine
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Molecular Weight

196.25 g/mol
Source PubChem
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Product Name

N,N'-Diphenylformamidine

CAS RN

622-15-1
Record name N,N′-Diphenylmethanimidamide
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Record name Methanimidamide, N,N'-diphenyl-
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Record name N,N'-Diphenylformamidine
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Record name Methanimidamide, N,N'-diphenyl-
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Record name N,N'-Diphenylformamidine
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Synthesis routes and methods I

Procedure details

Thus, a mixture of triethyl orthoformate (1equ.) and aniline (2equ.) is heated at reflux for 2 hours. The ethanol evolved during the reaction is then distilled through a fractionating column. The reaction mixture is then allowed to cool, whereupon it solidifies. Recrystallisation of the solid from toluene yields N,N′-diphenyl formamidine in 80% yield.
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Synthesis routes and methods II

Procedure details

Unfortunately, the hemicyanine intermediates are notoriously difficult to obtain in good yields and/or in a pure form. For example, the condensation of N-methyl-2,3,3-trimethyl[3H]indolium iodide with malonaldehyde dianil monochloride in acetic anhydride is said (Piggott and Rodd, BP 355,693/1930) to give rise to a green intermediate, indicating a strong contamination of the desired, yellow hemicyanine intermediate (yellow) with symmetric, blue indocyanine dye, FIG. 2. Moreover, when F. M. Hamer, in “Some Unsymmetrical Pentamethincyanine Dyes and their Tetramethin Intermediates” tried to prepare a pure sample of the same hemicyanine intermediate, obtained it in an 8% yield, after a lengthy and wasteful procedure based on multiple extractions and precipitations. More recently, R. B. Mujumdar, L. A. Ernst, Swati R. Mujumdar, C. J. Lewis, and A. S. Waggoner, in “Cyanine Dye Labelling Reagents: Sulfoindocyanine Succinimidyl Esters”, Bioconjugate Chemistry, 4, 105, (1993) described the synthesis of hemicyanine intermediates for the preparation of sulfoindocyanine dyes active esters, useful as labelling reagents. One intermediate was obtained by condensing 1-ethyl-2,3,3-trimethyl[3H]indolium-5-sulfonate with N,N′-diphenylformamidine in acetic acid for four hours. While the reported yield of the crude compound was 30%, the carboindocyanine dyes prepared from it were obtained only in 25% and 5% yields, after extensive purification by reverse phase HPLC chromatography. Similarly, the condensation of 1-ethyl-2,3,3-trimethyl[3H]indolium-5-sulfonate with malonaldehyde dianil hydrochloride in a mixture of acetic acid and acetic anhydride at reflux for four hours was said to produce the corresponding hemicyanine intermediate in an unreported yield. Again, the yields of the dicarboindocyanine dyes obtained from these intermediates were very low (5%). In fact, when Mank (Anal. Chem., 67, 1744) tried to synthesise the same dicarbocyanine label described in the previous reference he obtained a total yield of 18% of dicarbocyanines, from which the desired product was difficult to separate. He then devised an alternative approach based on 1,3,3-trimethoxypropene. Unfortunately, this chemical is no longer available commercially. Similar difficulties were encountered by us when trying to repeat the syntheses indicated above.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
443
Citations
T Clark, J Cochrane, SF Colson, KZ Malik… - Polyhedron, 2001 - Elsevier
N,N′-Diphenylamidines, PhNC(R)NHPh (R=H, Me, Et, Ph), and 1,3-diaryltriazenes, ArNNNHAr (Ar=pC 6 H 4 X, X=H, Cl, Me, OMe) react with ruthenium(II) complexes, [RuCl 2 (C 7 H 8 …
Number of citations: 23 www.sciencedirect.com
SF Bureiko, NS Golubev, SY Kucherov… - Journal of Molecular …, 2007 - Elsevier
The results of experimental studies and theoretical calculations of vibrational frequencies and structure of H-bonded associates of N,N-diphenylformamidine and its complexes with …
Number of citations: 14 www.sciencedirect.com
M Haehnel, K Schubert, L Becker… - Zeitschrift für …, 2014 - Wiley Online Library
Reactions of Cp 2 M(L)(η 2 ‐Me 3 SiC 2 SiMe 3 ) (Cp = η 5 ‐cyclopentadienyl) (1‐Ti: M = Ti, no L; 1‐Zr: M = Zr, L = pyridine) with PhN=C(H)–N(H)Ph are discussed, giving for titanium …
Number of citations: 10 onlinelibrary.wiley.com
DI Arnold, FA Cotton, JH Matonic, CA Murillo - Polyhedron, 1997 - Elsevier
A formally three-coordinate silver(I) complex, Ag(HDPhF) 2 (OSO 2 CF 3 )(1), has been prepared from the reaction of AgSO 3 CF 3 with HDPhF (HDPhF = N,N′-diphenylformamidine) …
Number of citations: 30 www.sciencedirect.com
NG Keats, JE Rockley, LA Summers - Zeitschrift für Naturforschung B, 1977 - degruyter.com
The base peaks in the mass spectra of Ν,N′-diphenylformamidine, N,N′-di-(4-chlorophenyl)formamidine and N,N′-di-(3-chlorophenyl)formamidine are due to the molecular ions of …
Number of citations: 7 www.degruyter.com
EA Barsa, R Richter - The Journal of Organic Chemistry, 1986 - ACS Publications
Reactions of N-substituted carboxylic acid amides with acylating agents such as acyl halides, phosphoryl chloride, thionyl chloride, andphosgene have been investigated in detail; the …
Number of citations: 15 pubs.acs.org
T Clark, SD Robinson - Journal of the Chemical Society, Dalton …, 1993 - pubs.rsc.org
N,N′-Diphenylamidines PhNC(R)–NHPh (R = H, Me, Et or Ph) reacted with the precursors [MH2(CO)(PPh3)3], [MH(Cl)(CO)(PPh3)3] and [M(O2CCF3)2(CO)(PPh3)2]·nMeOH (M = Ru, …
Number of citations: 4 pubs.rsc.org
J Osek, J Jaroszewska-Manaj, W Krawczyk… - … of Chromatography A, 1986 - Elsevier
In the course of our studies on the applicability of gas chromatography to the analysis of amidines-, l 6 the relationships between the structure and retention indices of trisubstituted …
Number of citations: 10 www.sciencedirect.com
YY Wu, CW Yeh, ZK Chan, CH Lin, CH Yang… - Journal of Molecular …, 2008 - Elsevier
Reaction of Mo(CO) 6 with excess N,N′-di(3-methoxyphenyl)formamidine (HDmAniF) in o-dichlorobenzene afforded the yellow complex Mo 2 (DmAniF) 4 , 1. The structure of 1 reveals …
Number of citations: 1 www.sciencedirect.com
RH DeWolfe, RM Roberts - Journal of the American Chemical …, 1953 - ACS Publications
The hydrolysis of,'-diphenylformamidine in aqueous dioxane buffer solutions has been studied dilatometricaliy and found to exhibit general acid catalysis. The catalytic coefficients of …
Number of citations: 16 pubs.acs.org

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